molecular formula C24H20O5 B600231 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one CAS No. 54528-40-4

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Cat. No. B600231
CAS RN: 54528-40-4
M. Wt: 388.41
InChI Key:
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Description

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is an organic compound that belongs to the category of flavones1. It is a synthetic compound that belongs to the class of flavonoids2. The molecular formula of this compound is C24H20O5 and it has a molecular weight of 388.411.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds34. However, the exact synthesis process for 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is not explicitly mentioned in the retrieved sources.



Molecular Structure Analysis

The molecular structure of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has not been explicitly provided in the retrieved sources. However, similar compounds have been characterized using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction5.



Chemical Reactions Analysis

The chemical reactions involving 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one are not explicitly mentioned in the retrieved sources. However, the catalytic protodeboronation of pinacol boronic esters has been reported, which might be relevant34.



Physical And Chemical Properties Analysis

The physical and chemical properties of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one are not explicitly mentioned in the retrieved sources.


Scientific Research Applications

Structural Analysis and Molecular Interactions

The compound 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is structurally related to chromenes, which have been extensively studied for their interesting chemical and physical properties. For instance, the analysis of compounds like 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,6,7-trimethoxy-4H-chromen-4-one reveals insights into hydrogen bonding and molecular interactions within chromene derivatives. These molecules exhibit edge-fused hydrogen-bonded rings, indicating a propensity for forming stable molecular structures through intra and intermolecular hydrogen bonding, which could be relevant for applications in material science and pharmaceuticals (Swamy et al., 2006).

Synthesis and Antimicrobial Activity

A related compound, 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, demonstrates significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. The synthesis of these compounds involves reductive amination processes, and their structure-activity relationships have been explored through molecular docking studies, offering a pathway to designing more effective antimicrobial compounds (Mandala et al., 2013).

Photochromic Properties

Chromene derivatives also exhibit photochromic properties, which are of great interest for applications in photoresponsive materials. For example, certain chromene compounds have been shown to undergo crystalline state photochromism, a property that could be harnessed for developing advanced materials with applications ranging from smart windows to optical data storage (Hobley et al., 2000).

Safety And Hazards

The safety data sheet for similar compounds suggests that they can be harmful if swallowed and can cause skin irritation6. However, the specific safety and hazards associated with 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one are not explicitly mentioned in the retrieved sources.


Future Directions

The future directions for the study and application of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one are not explicitly mentioned in the retrieved sources. However, given its classification as a flavonoid, it may have potential therapeutic and environmental applications2.


properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-phenylmethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-26-21-11-8-17(12-23(21)27-2)20-15-29-22-13-18(9-10-19(22)24(20)25)28-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGWZDWBCHKIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401174238
Record name 3-(3,4-Dimethoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one

CAS RN

54528-40-4
Record name 3-(3,4-Dimethoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54528-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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